

# Spectroscopic and Synthetic Profile of N-(2-Oxoethyl)phthalimide: A Technical Guide

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## Compound of Interest

Compound Name: *N*-(2-Oxoethyl)phthalimide

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This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for **N-(2-Oxoethyl)phthalimide**, a valuable intermediate in organic synthesis and medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with a comprehensive experimental protocol for its preparation.

## Spectroscopic Data

The structural integrity and purity of **N-(2-Oxoethyl)phthalimide** can be confirmed through a combination of spectroscopic techniques. The key data are summarized below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (CDCl<sub>3</sub>): The proton NMR spectrum of **N-(2-Oxoethyl)phthalimide** is characterized by distinct signals corresponding to the aromatic protons of the phthalimide group and the aliphatic protons of the 2-oxoethyl chain.<sup>[1]</sup>

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
9.66	s	1H	-CHO
7.90-7.84	m	2H	Ar-H
7.78-7.73	m	2H	Ar-H
4.56	s	2H	-CH <sub>2</sub> -

<sup>13</sup>C NMR: While experimental <sup>13</sup>C NMR data for **N-(2-Oxoethyl)phthalimide** is not readily available in the searched literature, predicted values based on the structure and comparison with related phthalimide derivatives suggest the following approximate chemical shifts. The carbonyl carbons of the phthalimide group are expected in the range of 167 ppm. The aromatic carbons would appear between 123 and 134 ppm. The methylene carbon adjacent to the nitrogen is anticipated around 40 ppm, and the aldehydic carbonyl carbon would be significantly downfield, likely above 190 ppm.

## Infrared (IR) Spectroscopy

The IR spectrum of **N-(2-Oxoethyl)phthalimide** will exhibit characteristic absorption bands indicative of its functional groups. Based on data for similar phthalimide structures, the following peaks are expected:

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1770	Strong	Asymmetric C=O stretching (imide)
~1715	Strong	Symmetric C=O stretching (imide)
~1725	Strong	C=O stretching (aldehyde)
~2820 and ~2720	Medium	C-H stretching (aldehyde)
~1600	Medium	C=C stretching (aromatic)

## Mass Spectrometry (MS)

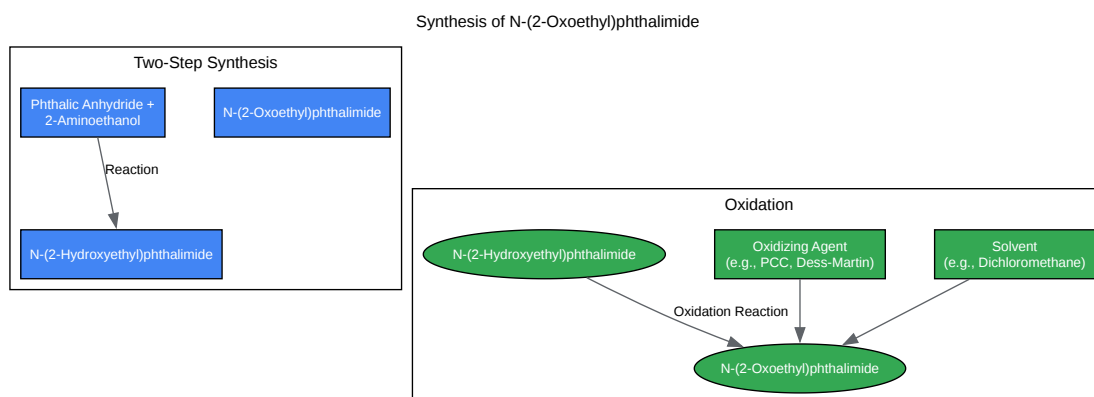
The mass spectrum of **N-(2-Oxoethyl)phthalimide** would show a molecular ion peak corresponding to its molecular weight.

m/z	Interpretation
189.04	[M] <sup>+</sup> , corresponding to the molecular formula C <sub>10</sub> H <sub>7</sub> NO <sub>3</sub>

## Experimental Protocol: Synthesis of N-(2-Oxoethyl)phthalimide

**N-(2-Oxoethyl)phthalimide** can be synthesized via the oxidation of N-(2-hydroxyethyl)phthalimide. This method provides a reliable route to the target compound.

## Synthesis Workflow



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Caption: Workflow for the synthesis of **N-(2-Oxoethyl)phthalimide**.

## Step 1: Synthesis of N-(2-hydroxyethyl)phthalimide

This precursor can be prepared by the reaction of phthalic anhydride with 2-aminoethanol.

Materials:

- Phthalic anhydride
- 2-Aminoethanol
- Solvent (e.g., glacial acetic acid or toluene)

Procedure:

- A mixture of phthalic anhydride and an equimolar amount of 2-aminoethanol is refluxed in a suitable solvent.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
- The crude product can be purified by recrystallization.

## Step 2: Oxidation of N-(2-hydroxyethyl)phthalimide to N-(2-Oxoethyl)phthalimide

Materials:

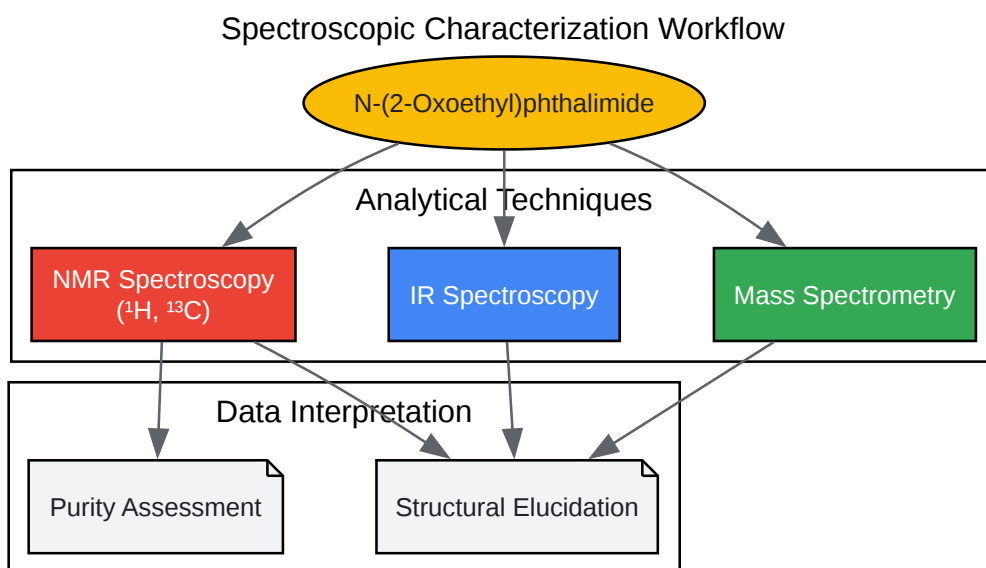
- N-(2-hydroxyethyl)phthalimide
- Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Dess-Martin periodinane)
- Anhydrous dichloromethane (DCM) as solvent
- Silica gel

Procedure:

- To a stirred solution of N-(2-hydroxyethyl)phthalimide in anhydrous dichloromethane, add the oxidizing agent portion-wise at room temperature.
- The reaction mixture is stirred until TLC analysis indicates the complete consumption of the starting material.
- The reaction mixture is then filtered through a pad of silica gel to remove the oxidant byproducts.
- The filtrate is concentrated under reduced pressure to yield the crude **N-(2-Oxoethyl)phthalimide**.

- The product can be further purified by column chromatography on silica gel.

## Logical Relationship of Spectroscopic Analysis



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Caption: Logical workflow for the spectroscopic analysis of the compound.

This guide provides essential spectroscopic and synthetic information for **N-(2-Oxoethyl)phthalimide**, serving as a valuable resource for professionals in chemical research and development. The provided data and protocols are intended to facilitate the synthesis and characterization of this important chemical entity.

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## References

- 1. Phthalimide [webbook.nist.gov]
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